molecular formula C4H14O3Si2 B074168 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- CAS No. 1118-15-6

1,3-Disiloxanediol, 1,1,3,3-tetramethyl-

Cat. No. B074168
CAS RN: 1118-15-6
M. Wt: 166.32 g/mol
InChI Key: PFEAZKFNWPIFCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, involves hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane. These compounds exhibit high thermal stability, allowing for sublimation without decomposition. Such processes yield materials suitable for forming ladder oligosilsesquioxanes, demonstrating the compound's foundational role in creating complex siloxane structures (Suyama et al., 2007).

Molecular Structure Analysis

X-ray crystallography reveals that 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, forms a columnar array with a diameter of 1.21 nm in the crystal, featuring intermolecular hydrogen bonding. The gauche- and anti-conformations of the disiloxane-1,1,3,3-tetraol indicate its flexible molecular arrangement, which influences its chemical reactivity and physical properties (Suyama et al., 2007).

Chemical Reactions and Properties

1,3-Disiloxanediols serve as effective hydrogen-bonding catalysts, with activities surpassing those of silanediols and triarylsilanols. Their catalytic behavior, assessed through the Friedel Crafts addition of indole to trans-β-nitrostyrene, confirms their potential as robust, recoverable catalysts without deactivation or product inhibition under reaction conditions (Diemoz et al., 2017).

Physical Properties Analysis

The physical properties of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, such as solubility in common organic solvents and thermal stability, enable a broad range of applications. Its ability to form specific crystalline structures through hydrogen bonding highlights its significance in designing molecular architectures with tailored physical characteristics (Suyama et al., 2007).

Chemical Properties Analysis

The compound exhibits strong hydrogen-bonding and anion-binding abilities, influenced by its molecular structure. The existence of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, in various conformations and its interactions with other molecules through hydrogen bonds underline its chemical versatility. Such properties make it an excellent candidate for applications requiring specific chemical reactivities or binding capabilities (Diemoz et al., 2016).

Scientific Research Applications

Overview

Catalysis and Chemical Synthesis

Research into related compounds such as glycerol hydrogenolysis to 1,3-propanediol highlights the importance of catalyst development for efficient chemical processes. Studies have focused on identifying and optimizing catalysts for transforming glycerol, a renewable resource, into valuable chemicals like 1,3-propanediol, showcasing the potential for 1,3-Disiloxanediol derivatives in similar catalytic applications (da Silva Ruy et al., 2020). Further research emphasizes the exploration of spatial and electronic configurations of catalysts for enhancing selectivity and activity in hydrogenation reactions, relevant for understanding how 1,3-Disiloxanediol derivatives might be utilized in advanced material synthesis and catalytic processes (Zhang et al., 2021).

Environmental Applications

The synthesis and application of polymers containing phenylsilyl groups, potentially related to the structural motifs in 1,3-Disiloxanediol derivatives, have been investigated for their utility in electronics, microelectronics, and membrane technology. These polymers' unique properties, such as stability and functionality, offer insights into how disiloxanediol derivatives could be applied in environmental technology and advanced material development (Brumǎ et al., 2004).

Thermoelectric Materials

Research into poly(3,4-ethylenedioxythiophene) for thermoelectric applications suggests a potential research direction for 1,3-Disiloxanediol derivatives in developing organic thermoelectric materials. The exploration of such polymers' electrical and thermal properties could illuminate ways in which disiloxanediol derivatives might contribute to renewable energy technologies (Yue & Xu, 2012).

Advanced Manufacturing and Material Science

The broad utilization of polydimethylsiloxane and its copolymers in various domains, from medical devices to heat-resistant lubricants, underscores the versatility of silicon-based organic polymers. Given the structural relationship, 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, could find applications in creating biodegradable films, water-repellent coatings, and other innovative materials, pushing the boundaries of current manufacturing practices and material science (Zaman et al., 2019).

Safety and Hazards

The safety data sheet for 1,1,3,3-tetramethyldisiloxane-1,3-diol suggests avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

properties

IUPAC Name

hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEAZKFNWPIFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061505
Record name 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
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Molecular Weight

166.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1118-15-6
Record name 1,1,3,3-Tetramethyl-1,3-disiloxanediol
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Record name 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
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Record name 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
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Record name 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetramethyldisiloxane-1,3-diol
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